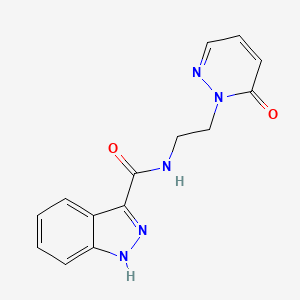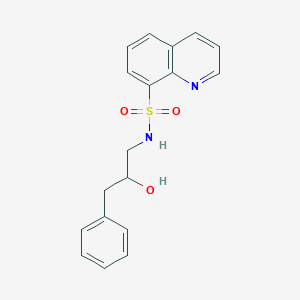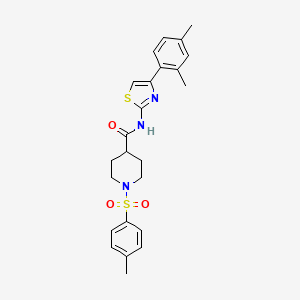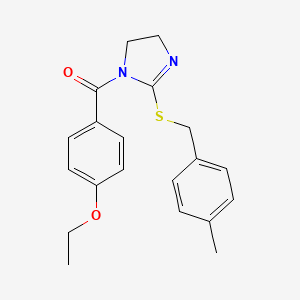
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the furan and piperidine rings, along with the benzamide group. The furan ring is aromatic, which means it has a special stability due to delocalized electrons. The piperidine ring is a common structural motif in many natural and synthetic drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of the aromatic furan ring, the basicity of the piperidine ring, and the polarity of the benzamide group .Aplicaciones Científicas De Investigación
Sigma Receptor Binding for Imaging
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-3-methoxybenzamide analogs, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), have been studied for their potential to visualize primary breast tumors in vivo through preferential binding to sigma receptors overexpressed on breast cancer cells. Initial clinical results indicate that P-(123)I-MBA accumulates in most breast tumors, suggesting its use for noninvasive assessment of tumor proliferation (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).
Serotonin Receptor Agonism for Gastrointestinal Motility
Derivatives of this compound with a polar substituent at the piperidine ring have shown to accelerate gastric emptying and increase defecation frequency, acting as selective serotonin 4 receptor agonists. This highlights their potential as novel prokinetic agents with reduced side effects for both upper and lower gastrointestinal tracts (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
Neurokinin Receptor Antagonism
Spiro-substituted piperidines derived from this compound, such as YM-44778, have been synthesized and evaluated for their dual antagonistic activities against NK1 and NK2 receptors. These compounds, by modulating neurokinin receptor activities, offer a pathway to explore treatments for conditions modulated by these receptors (Kubota, Kakefuda, Okamoto, Fujii, Yamamoto, Yamagiwa, Orita, Ikeda, Takeuchi, Shibanuma, & Isomura, 1998).
Antimicrobial Activity
The synthesis and characterization of this compound derivatives have led to the identification of potent inhibitors of the bacterial cell division protein FtsZ, demonstrating significant antistaphylococcal activities with improved pharmaceutical properties. This offers a promising avenue for developing new antibacterials with in vivo efficacy (Haydon, Bennett, Brown, Collins, Galbraith, Lancett, Macdonald, Stokes, Chauhan, Sutariya, Nayal, Srivastava, Beanland, Hall, Henstock, Noula, Rockley, & Czaplewski, 2010).
Dopamine and Serotonin Receptor Interaction
Compounds structurally related to this compound have been investigated for their binding affinities to dopamine and serotonin receptors. These studies provide insights into the compounds' potential therapeutic applications in psychiatric and neurological disorders by modulating dopaminergic and serotonergic systems (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).
Safety and Hazards
Propiedades
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-17-5-2-4-16(12-17)19(22)20-13-15-7-9-21(10-8-15)14-18-6-3-11-24-18/h2-6,11-12,15H,7-10,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLQAOJIWVQHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2440029.png)




![N-(4-bromo-2-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2440035.png)

![6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2440039.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440043.png)

![(2-Chlorophenyl)-[3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2440048.png)
![[5-(2-Methoxyphenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2440050.png)
![tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2440052.png)